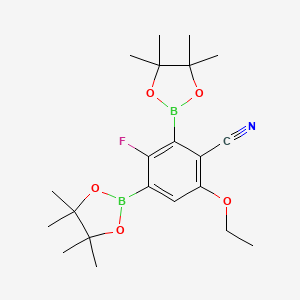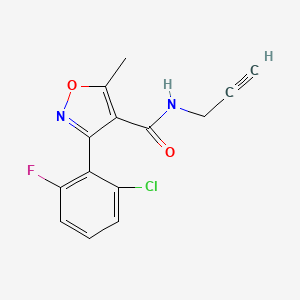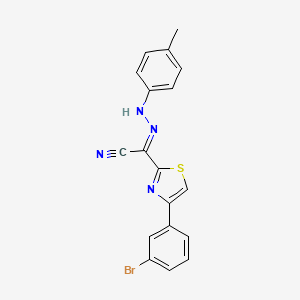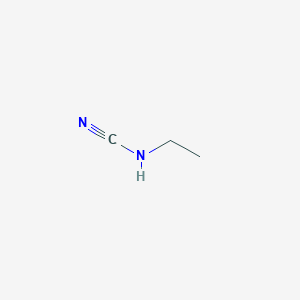
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is not fully understood. However, it has been suggested that the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have not been extensively studied. However, preliminary studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in lab experiments is its high purity and ease of synthesis. Additionally, the compound has low toxicity and does not require special handling or storage conditions. However, one of the main limitations is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. One potential direction is to investigate its potential as an anticancer agent and its mechanism of action. Another direction is to explore its potential applications in other fields, such as material science and organic synthesis. Additionally, further studies are needed to determine its toxicity and possible side effects in humans.
Conclusion:
In conclusion, 6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that has potential applications in various scientific research fields. Its synthesis is straightforward, and it has low toxicity and does not require special handling or storage conditions. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 3-fluoro-6-nitrobenzonitrile with bis(pinacolato)diboron and tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in high purity.
Applications De Recherche Scientifique
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been used as a precursor for the preparation of fluorescent dyes. In medicinal chemistry, it has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
6-ethoxy-3-fluoro-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30B2FNO5/c1-10-26-15-11-14(22-27-18(2,3)19(4,5)28-22)17(24)16(13(15)12-25)23-29-20(6,7)21(8,9)30-23/h11H,10H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHDERGYDPGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30B2FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)


![Benzothiazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2784257.png)

![N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide](/img/structure/B2784260.png)
![7-Furan-2-yl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2784261.png)






